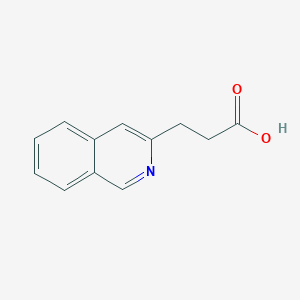

3-(Isoquinolin-3-YL)propanoic acid

Description

Significance of Isoquinoline (B145761) and its Derivatives as Privileged Scaffolds in Organic and Medicinal Chemistry

The isoquinoline framework, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgbenthamdirect.com This designation stems from the ability of the isoquinoline core to serve as a versatile template for the development of compounds with a wide range of pharmacological activities. nih.govamerigoscientific.com Isoquinoline and its derivatives are integral components of numerous natural alkaloids, such as papaverine, and have been extensively explored for their therapeutic potential. researchgate.net

The structural and functional diversity of isoquinoline derivatives has led to their investigation in a multitude of therapeutic areas, including their use as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govamerigoscientific.comnih.govwisdomlib.org The continuous exploration of novel synthetic methodologies for constructing and functionalizing the isoquinoline skeleton remains a vibrant area of research, driven by the quest for new and improved therapeutic agents. nih.govrsc.orgnumberanalytics.com The development of isoquinoline-based compounds is a testament to the enduring importance of this scaffold in drug discovery and design. benthamdirect.comnih.gov

Structural Classification and Relevance of Propanoic Acid Moieties in Chemical Systems

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the chemical formula CH₃CH₂COOH. nih.gov As a short-chain fatty acid, it possesses distinct physical and chemical properties, including a characteristic pungent odor and miscibility with water. fiveable.mewikipedia.org The carboxyl group (-COOH) is the defining feature of propanoic acid, imparting it with acidic properties and the ability to participate in a variety of chemical reactions, such as esterification and amide formation. fiveable.mefiveable.me

In chemical systems, the propanoic acid moiety is a versatile building block. It can be found in a wide range of natural and synthetic compounds and plays a significant role in various biochemical pathways. creative-proteomics.com For instance, it is a product of the fermentation of carbohydrates by gut bacteria in the human body. fiveable.me Furthermore, its antimicrobial properties have led to its use as a preservative in food and animal feed. fiveable.mewikipedia.orgfiveable.me The ability of the propanoic acid moiety to be chemically modified makes it a valuable component in the synthesis of more complex molecules, including pharmaceuticals and polymers. fiveable.mewikipedia.org

Contextualization of 3-(Isoquinolin-3-YL)propanoic Acid within Advanced Heterocyclic Research

The compound this compound represents a confluence of the privileged isoquinoline scaffold and the versatile propanoic acid moiety. This unique combination positions it as a molecule of significant interest within the field of advanced heterocyclic research. The isoquinoline portion provides a rigid, aromatic core with specific binding capabilities, while the propanoic acid side chain offers a flexible linker and a reactive handle for further chemical modifications.

Research into compounds that integrate a heterocyclic core with a carboxylic acid side chain is a prominent theme in medicinal chemistry. For example, analogues of propanoic acid have been investigated for their potential as receptor antagonists and for their antimicrobial and anticancer activities. nih.govmdpi.commdpi.comresearchgate.netmdpi.com The synthesis of derivatives of a related compound, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, and their evaluation for cytotoxicity and EGFR inhibition highlights the potential of such hybrid molecules. acs.org The strategic placement of the propanoic acid group at the 3-position of the isoquinoline ring in this compound is a key design element that can influence its biological activity and physicochemical properties.

Overview of Research Trajectories Pertaining to this compound and Analogues

The research trajectories for this compound and its analogues are primarily directed towards the exploration of their potential as therapeutic agents. The core strategy often involves the synthesis of a library of related compounds to establish structure-activity relationships (SAR). This involves modifying both the isoquinoline ring and the propanoic acid side chain to optimize biological activity and drug-like properties.

For instance, research on isoquinoline-3-carboxylic acid derivatives has demonstrated the potential of this class of compounds as antitumor agents. nih.gov Similarly, studies on various propanoic acid analogues have revealed their promise as potent and selective receptor antagonists and as anticancer candidates. nih.govmdpi.commdpi.com The exploration of different substituents on the isoquinoline ring and the derivatization of the carboxylic acid group of the propanoic acid moiety are common strategies to modulate the compound's properties. The synthesis and biological evaluation of analogues such as 3-(isoquinolin-6-yl)propanoic acid and (S)-2-Amino-3-(isoquinolin-7-yl)propanoic acid further underscore the interest in exploring the chemical space around this scaffold. uni.lunih.govchemicalbook.com

Future research is likely to focus on the development of more efficient synthetic routes to access a wider diversity of analogues. Additionally, computational modeling and molecular docking studies will likely play an increasingly important role in guiding the design of new compounds with enhanced potency and selectivity for specific biological targets.

Structure

3D Structure

Properties

IUPAC Name |

3-isoquinolin-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQKCTKAHSKQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564880 | |

| Record name | 3-(Isoquinolin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770721-18-1 | |

| Record name | 3-(Isoquinolin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Functionalization of 3 Isoquinolin 3 Yl Propanoic Acid

Modifications of the Propanoic Acid Moiety

The propanoic acid side chain is a key handle for derivatization, allowing for the introduction of diverse functional groups and the construction of more complex molecules through common organic reactions.

The carboxylic acid functional group of 3-(Isoquinolin-3-yl)propanoic acid readily undergoes esterification and amidation, two fundamental transformations in organic synthesis.

Esterification: This reaction is typically performed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The choice of alcohol determines the nature of the resulting ester. For instance, reaction with methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters. jmcs.org.mxresearchgate.net The rate and yield of esterification can be influenced by factors such as the molar ratio of reactants, temperature, and the specific catalyst used. ceon.rs

Amidation: The formation of amides from this compound is crucial for linking the molecule to amines, amino acids, or peptides. This is generally achieved by first activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common activating agents and methods are detailed in the section on coupling reactions.

The table below summarizes typical conditions for these transformations, extrapolated from standard procedures for carboxylic acids.

| Reaction | Reagents | Catalyst/Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄, Heat | Alkyl Ester |

| Amidation | Primary or Secondary Amine | Coupling Agent (e.g., EDC, DCC), Room Temp | N-substituted Amide |

The propanoic acid moiety can also be subjected to reduction and oxidation, although these transformations are less commonly reported for this specific molecule compared to esterification or amidation.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(isoquinolin-3-yl)propan-1-ol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Milder reagents like borane-THF complex (BH₃·THF) can also be effective. The resulting alcohol provides a new site for further functionalization, such as conversion to halides or ethers.

Oxidation: While the saturated propanoic acid chain is generally stable to oxidation, the carbon atom alpha to the isoquinoline (B145761) ring (the benzylic-like position) could potentially be a site for oxidative functionalization under specific conditions. However, the isoquinoline ring itself is more susceptible to oxidation. For instance, oxidation of related sulfur-containing propanoate derivatives has been shown to convert a thioether to a sulfone using reagents like hydrogen peroxide with a catalyst. beilstein-journals.org

The creation of an amide bond between the carboxylic acid of this compound and an amine is a cornerstone of its use in constructing larger, more complex molecules, including peptide conjugates. mdpi.com These reactions rely on a class of reagents known as coupling agents, which activate the carboxyl group.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). acs.orgnih.gov The reaction often includes an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions. acs.orgnih.gov The use of EDC with a catalytic amount of HOBt is an effective protocol for coupling with electron-deficient amines. nih.gov Other reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and 1,1'-Carbonyldiimidazole (CDI) are also employed. p3bio.comnih.gov

The table below lists several common peptide coupling reagents applicable for these reactions.

| Coupling Agent | Full Name | Additive (Optional) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, DMAP |

| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt, NHS |

| HBTU | 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HOBt |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | - |

Functionalization of the Isoquinoline Ring System

The isoquinoline ring is an aromatic heterocycle with its own distinct reactivity patterns, which differ significantly from the propanoic acid side chain.

The electronic nature of the isoquinoline ring dictates the position of substitution reactions. The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): Electrophilic attack occurs preferentially on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine ring. quimicaorganica.orgquimicaorganica.org The most favored positions for substitution are C5 and C8, as the cationic intermediates formed during the reaction are more stable. quimicaorganica.orggcwgandhinagar.comarsdcollege.ac.in Typical EAS reactions include nitration (using a mixture of nitric and sulfuric acid) and sulfonation. arsdcollege.ac.in The propanoic acid substituent at C3 is expected to have a minimal directing effect on these positions.

Nucleophilic Aromatic Substitution (SNA): Nucleophilic attack occurs on the electron-deficient pyridine ring, primarily at the C1 position. gcwgandhinagar.comyoutube.com For example, 1-haloisoquinolines are highly susceptible to displacement by nucleophiles. iust.ac.ir The reaction of isoquinoline with sodium amide (Chichibabin reaction) yields 1-aminoisoquinoline. arsdcollege.ac.in While the parent compound lacks a leaving group at C1, this position is inherently activated towards nucleophilic addition. 3-Haloisoquinolines show intermediate reactivity towards nucleophiles. iust.ac.ir

| Reaction Type | Position(s) of Attack | Typical Reagents | Rationale |

| Electrophilic Substitution | C5 and C8 | HNO₃/H₂SO₄ (Nitration) | Attack on the electron-rich carbocyclic ring. quimicaorganica.orgquimicaorganica.org |

| Nucleophilic Substitution | C1 | NaNH₂ (Amination) | Attack on the electron-deficient heterocyclic ring. gcwgandhinagar.comarsdcollege.ac.in |

Further modifications can involve building new rings onto the existing isoquinoline framework, a process known as annulation. While specific examples starting from this compound are not prominent in the literature, the propanoic acid side chain presents a potential handle for intramolecular cyclization reactions.

For instance, after converting the carboxylic acid to a more reactive derivative like an acyl chloride or ester, an intramolecular Friedel-Crafts-type acylation could theoretically be directed towards the C4 position of the isoquinoline ring. This would result in a new six-membered ring fused to the isoquinoline system. The success of such a reaction would depend heavily on the reaction conditions and the electronic nature of the isoquinoline ring. Analogous intramolecular cyclizations of propanoic acid chains onto other heterocyclic systems, such as indoles, have been reported. clockss.org

Another significant modification is the N-oxidation of the isoquinoline nitrogen using peroxycarboxylic acids. gcwgandhinagar.com This transformation alters the reactivity of the ring, for example, by making the C4 position susceptible to electrophilic attack. quimicaorganica.org

Stereoselective Derivatization (e.g., introduction of chiral centers)

The introduction of chirality into the structure of this compound can be achieved through stereoselective reactions targeting either the propanoic acid side chain or the isoquinoline nucleus itself. Such modifications are crucial for applications where specific stereoisomers are required.

One primary strategy involves the creation of a stereocenter at the α-carbon of the propanoic acid moiety. This can be accomplished using chiral auxiliaries, which are stereogenic groups temporarily attached to the molecule to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com For instance, the carboxylic acid of this compound can be converted into an amide by reacting it with a chiral auxiliary such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.org The resulting chiral amide can then be deprotonated at the α-position to form a stereochemically defined enolate, which subsequently reacts with electrophiles to yield an α-substituted propanoic acid derivative with high diastereoselectivity. The auxiliary can then be cleaved to reveal the chiral carboxylic acid.

Another powerful method is the asymmetric hydrogenation of an unsaturated precursor. For example, an α,β-unsaturated analogue of the title compound could be hydrogenated using a chiral catalyst system, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, or a cinchona-modified palladium catalyst, to produce the chiral propanoic acid with high enantiomeric excess. tandfonline.com Biocatalytic reductions also offer a highly selective route; the corresponding α-keto acid could be asymmetrically reduced to a chiral α-hydroxy acid using enzymes like lactate (B86563) dehydrogenases (LDHs), which can provide access to either the (R) or (S) enantiomer with excellent stereoselectivity. nih.govresearchgate.net

The isoquinoline ring itself also presents opportunities for stereoselective functionalization. The ring can be activated by N-alkylation to form an isoquinolinium salt. These salts are precursors to isoquinolinium ylides, which can undergo stereoselective 1,3-dipolar cycloaddition reactions with alkenes to construct complex, fused heterocyclic systems with multiple new chiral centers. rsc.org Furthermore, regioselective hydrosilylation of the isoquinoline ring, promoted by hydrogen atom transfer (HAT), can generate silylated dihydroisoquinoline derivatives, introducing stereocenters into the heterocyclic portion of the molecule. nih.gov

Table 1: Summary of Stereoselective Derivatization Strategies

| Target Site | Method | Description | Potential Outcome |

| α-Carbon of Propanoic Acid | Chiral Auxiliary (e.g., Evans Oxazolidinone) | The carboxylic acid is converted to a chiral amide. Subsequent α-alkylation is directed by the auxiliary, which is later removed. | Enantiomerically enriched α-substituted this compound derivatives. |

| α,β-Unsaturated Bond | Asymmetric Hydrogenation | Catalytic hydrogenation of an unsaturated precursor using a chiral metal complex (e.g., Rh, Ru, Pd) with a chiral ligand. | Enantiomerically pure this compound. |

| α-Keto Group | Biocatalytic Reduction | Enzymatic reduction of an α-keto acid precursor using lactate dehydrogenases (LDHs) to form a chiral α-hydroxy acid. | (R)- or (S)-α-hydroxy-3-(isoquinolin-3-yl)propanoic acid derivatives. |

| Isoquinoline Ring | Cycloaddition of Isoquinolinium Ylides | N-alkylation to form an isoquinolinium salt, followed by reaction with a base to form an ylide, which undergoes cycloaddition with a dipolarophile. | Fused heterocyclic systems with new chiral centers. rsc.org |

| Isoquinoline Ring | Regioselective Hydrosilylation | Hydrogen atom transfer (HAT)-promoted hydrosilylation of the isoquinoline ring system. | Chiral dihydroisoquinoline derivatives. nih.gov |

Synthesis of Advanced Conjugates and Hybrid Molecules

The functional handles of this compound allow for its covalent linkage to other molecular entities, creating advanced conjugates and hybrid molecules with tailored properties.

Development of Prodrug Strategies and Linker Architectures (focused on chemical design)

Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in vivo to release the active compound. mskcc.org This strategy can overcome challenges such as poor solubility, instability, or lack of targeted delivery. mskcc.org The carboxylic acid and the isoquinoline nitrogen of this compound are ideal sites for prodrug modification.

The carboxylic acid can be masked by forming an ester linkage. Simple alkyl esters can increase lipophilicity, potentially improving membrane transport. More sophisticated ester prodrugs can be designed for cleavage by specific enzymes, such as carboxylesterases, which are abundant in the liver. Alternatively, amide derivatives can be synthesized.

The tertiary nitrogen of the isoquinoline ring offers another site for modification. For example, it can be converted to an N-oxide or a quaternary N-alkoxyisoquinolinium salt. nih.gov Such derivatives can be designed to release the parent molecule under specific physiological conditions, such as the reductive environment found in hypoxic tumor cells. nih.gov

The design of the linker architecture is critical for controlling the release of the active molecule. Linkers can be simple ester or amide bonds designed for enzymatic or hydrolytic cleavage. More advanced linkers offer triggered release in response to specific stimuli. For example, a β-aminoacrylate linker sensitive to singlet oxygen could be used to conjugate the molecule, allowing for its release upon photodynamic therapy (PDT). nih.gov Other strategies could involve pH-sensitive linkers that are stable at physiological pH (7.4) but cleave in the acidic environment of tumors or specific cellular compartments.

Table 2: Potential Prodrug Strategies and Linker Architectures

| Modification Site | Prodrug Type | Linker Type / Cleavage Strategy | Purpose |

| Carboxylic Acid | Ester Prodrug | Enzymatic (Esterases) or Chemical Hydrolysis | Improve lipophilicity and membrane permeability. |

| Carboxylic Acid | Amide Prodrug | Enzymatic (Amidases) or Chemical Hydrolysis | Modulate solubility and metabolic stability. |

| Isoquinoline Nitrogen | N-Alkoxy Salt | Reductive Cleavage (e.g., in hypoxic tissues) | Targeted release in specific microenvironments. nih.gov |

| Conjugate | Photosensitive Prodrug | Singlet-Oxygen-Sensitive Linker | Spatially controlled release via photodynamic therapy. nih.gov |

| Conjugate | pH-Sensitive Prodrug | Acid-Labile Linker (e.g., Hydrazone) | Targeted release in acidic environments (e.g., tumors, endosomes). |

Integration into Polymeric and Material Systems

The incorporation of this compound into polymeric structures can yield materials with novel properties, leveraging both the functionality of the monomer and the bulk properties of the polymer. The carboxylic acid group is a versatile handle for polymerization.

One of the most direct methods is condensation polymerization. passmyexams.co.uk this compound can act as a comonomer in the synthesis of polyesters when reacted with a diol, or in the synthesis of polyamides when reacted with a diamine. passmyexams.co.ukmdpi.com If the isoquinoline ring were first modified to contain a hydroxyl group, the resulting hydroxycarboxylic acid could undergo self-condensation to form a polyester, with the isoquinoline moiety as a pendant group on the polymer backbone. savemyexams.com

More advanced polymer synthesis techniques can also be employed. In a "grafting to" approach, a pre-formed polymer with reactive sites could be functionalized by coupling with this compound. nih.gov Conversely, in a "grafting from" approach, the molecule could be first immobilized onto a surface or a polymer backbone and then used to initiate the polymerization of other monomers, leading to the formation of polymer brushes with a high density of the isoquinoline-containing unit. nih.gov

Given that isoquinoline derivatives can exhibit fluorescence, incorporating this molecule into a polymer matrix could lead to the development of novel fluorescent materials for sensing or imaging applications. mdpi.com The functionalized polymers could also be designed as pH-responsive materials, as the carboxylic acid groups can be deprotonated at higher pH, altering the polymer's solubility and conformation. nih.gov

Combinatorial Chemistry and Library Synthesis for Structural Diversity

Combinatorial chemistry enables the rapid synthesis of a large number of structurally related compounds, known as a library, from a common scaffold and a set of diverse building blocks. wikipedia.orgyoutube.com This approach is a cornerstone of modern drug discovery. This compound is an excellent scaffold for combinatorial library synthesis due to its multiple points for diversification.

The most apparent diversification point is the carboxylic acid group. Through automated parallel synthesis, the acid can be coupled with a large library of diverse amines to generate a corresponding library of amides. This reaction is robust and can be performed on a solid phase, where the scaffold is anchored to a resin, simplifying purification. wikipedia.org

Further diversity can be introduced by modifying the isoquinoline ring. For example, a halogenated (e.g., bromo- or iodo-) version of the this compound scaffold could be used. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could then be employed to introduce a wide array of aryl, heteroaryl, or alkyl groups at specific positions on the isoquinoline nucleus. researchgate.netorganic-chemistry.org

A powerful strategy combines these approaches. A "split-and-pool" synthesis could be employed where a solid-phase-bound scaffold is first diversified on the isoquinoline ring through several synthetic steps. wikipedia.org The resulting pool of intermediates could then be reacted with a library of amines at the carboxylic acid function, generating a vast and structurally diverse library of compounds. This diversity-oriented synthesis (DOS) approach allows for the efficient exploration of chemical space around the core scaffold, increasing the probability of identifying molecules with desired properties. nih.govcam.ac.uk

Table 3: Combinatorial Library Synthesis Approaches

| Approach | Scaffold | Diversification Point(s) | Key Reactions | Library Type |

| Parallel Amide Synthesis | This compound | Carboxylic Acid | Amide coupling with a library of amines. | Focused amide library. |

| Ring Functionalization | Halogenated this compound | Isoquinoline Ring (e.g., C-1, C-4, C-5) | Pd-catalyzed cross-coupling (Suzuki, Sonogashira, etc.) with diverse boronic acids or alkynes. | Library with varied ring substituents. |

| Split-and-Pool Synthesis | Solid-phase bound, halogenated scaffold | Isoquinoline Ring and Carboxylic Acid | Sequential cross-coupling reactions followed by amide coupling. | Highly diverse, multi-substituted library. |

| Diversity-Oriented Synthesis (DOS) | This compound | Propanoic acid chain and isoquinoline ring | Intramolecular cyclizations, multicomponent reactions to build new ring systems. | Skeletally diverse library. nih.gov |

Computational and Theoretical Investigations of 3 Isoquinolin 3 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule.

The electronic structure dictates the chemical and physical properties of a molecule. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For similar heterocyclic compounds, studies have shown that the HOMO is often localized over the electron-rich aromatic rings, while the LUMO may be distributed across the entire molecule or concentrated on specific electron-deficient sites. mdpi.com This distribution helps in understanding the regions of the molecule most likely to participate in chemical reactions. A quantitative analysis of these orbitals can be performed to understand interactions between molecular fragments. wayne.edu

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 |

Note: The values presented are typical for related heterocyclic carboxylic acids and are for illustrative purposes only. Specific calculations for 3-(Isoquinolin-3-YL)propanoic acid are required for precise data.

Global reactivity descriptors, derived from the conceptual DFT framework, can be calculated to predict the chemical behavior of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). These values provide insights into the molecule's resistance to change in its electron distribution and its propensity to react as an electrophile.

Furthermore, computational methods can model reaction pathways, such as the ketonization of propionic acid on a catalyst surface. researchgate.net For this compound, this could involve modeling its synthesis, degradation, or metabolic pathways by calculating the transition states and activation energies for proposed reaction steps. researchgate.netbeilstein-journals.org

DFT calculations are widely used to predict spectroscopic properties, which can be invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT methods can predict 1H and 13C NMR chemical shifts with high accuracy. rsc.orgnih.govmdpi.comresearchgate.net By comparing calculated shifts with experimental spectra, researchers can confirm the correct isomer and conformation of the synthesized compound. rsc.org

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. For instance, the characteristic C=O stretch of the carboxylic acid and the C=N stretch of the isoquinoline (B145761) ring would be predicted. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax).

Table 2: Predicted Spectroscopic Data Example

| Spectroscopic Technique | Parameter | Predicted Value Range |

| 1H NMR | Chemical Shift (δ) | Aromatic Protons: 7.0-9.0 ppm; Aliphatic Protons: 2.5-4.5 ppm |

| 13C NMR | Chemical Shift (δ) | Carbonyl Carbon: ~170-175 ppm; Aromatic Carbons: ~120-150 ppm |

| IR Spectroscopy | Wavenumber (cm-1) | O-H stretch (acid): 3000-3300; C=O stretch: 1700-1725; C=N stretch: 1620-1650 |

| UV-Vis Spectroscopy | λmax (nm) | 220-350 |

Note: These are generalized predictions based on the functional groups present. Actual values depend on the specific computational method and solvent model used.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on electronic properties, molecular modeling and dynamics simulations explore the physical movement and interactions of the molecule over time.

This compound possesses rotational freedom around its single bonds, particularly in the propanoic acid side chain. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. mdpi.com By calculating the potential energy surface, researchers can identify low-energy conformers and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as an enzyme or a receptor. This method is central to drug discovery and medicinal chemistry. For a compound like this compound, docking studies could explore its potential to inhibit enzymes like leucine (B10760876) aminopeptidase (B13392206) or epidermal growth factor receptor (EGFR), which have been investigated for related quinoline (B57606) derivatives. acs.orgsemanticscholar.org

The docking process involves placing the ligand in the active site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site, providing a rationale for its biological activity at the molecular level. nih.govnih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Ensembles

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the context of this compound and related isoquinoline derivatives, MD simulations provide critical insights into their binding stability with biological targets and the various conformations they can adopt.

MD simulations have been instrumental in evaluating the internal movements, physical arrangements, and structural changes that occur when a small molecule like an isoquinoline derivative interacts with a protein. nih.gov These simulations can describe the dynamics of the binding mechanism, taking into account environmental factors such as water, pressure, and temperature. nih.gov For instance, in studies of quinoline-3-carboxamide (B1254982) derivatives, MD simulations were performed to establish the stability of the interactions between the inhibitors and various kinases. mdpi.com The results of these simulations, often run for durations like 100 nanoseconds, can confirm that the secondary structure of the protein remains stable throughout the simulation, indicating a stable binding of the ligand. mdpi.com

The root mean square deviation (RMSD) is a key metric analyzed in MD simulations to assess stability. A stable RMSD for the protein-ligand complex over the simulation time suggests that the inhibitor's binding does not cause significant structural changes to the protein. nih.gov Furthermore, root mean square fluctuation (RMSF) analysis can pinpoint which parts of the protein exhibit more flexibility or structural fluctuations upon ligand binding. nih.gov

The generation of conformational ensembles is another crucial aspect of MD simulations. nih.gov These ensembles represent the collection of different three-dimensional structures a molecule can adopt. Understanding these conformations is vital for drug design, as the biological activity of a molecule is often tied to a specific conformation. Techniques like metadynamics can be coupled with MD simulations to enhance the sampling of conformational space and generate more accurate and reliable conformational ensembles. nih.gov By analyzing these ensembles, researchers can identify the most probable and biologically relevant conformations of this compound and its analogs when interacting with a target.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are essential computational approaches in modern drug discovery. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of QSAR Models for Predicted Biological Interactions (molecular/cellular level)

QSAR models are developed by correlating molecular descriptors (physicochemical properties, topological indices, etc.) of a set of compounds with their experimentally determined biological activities. nih.govresearchgate.net These models are then used to predict the activity of new, un-synthesized compounds. For isoquinoline and quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. nih.gov

The process of developing a robust QSAR model involves several steps:

Data Set Selection: A series of compounds with known biological activities is chosen. For example, a study on pyrimido-isoquinolin-quinone compounds used a set of 44 derivatives to develop models against methicillin-resistant Staphylococcus aureus. nih.gov

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated for each molecule. nih.gov

Statistical Analysis: A statistical method, often Partial Least Squares (PLS) regression, is used to correlate the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.comnih.gov A high correlation coefficient (R²) and cross-validated R² (q²) indicate a robust model. nih.gov

Once a validated QSAR model is established, it can be used to predict the biological interactions of new isoquinoline derivatives at the molecular and cellular level. For example, QSAR models have been used to predict the anti-cancer activity of quinoline derivatives, with the models showing high predictive power. mdpi.comnih.gov The insights gained from the QSAR model's contour maps can guide the design of new compounds with potentially enhanced activity. researchgate.net

| QSAR Model Parameters for Quinoline/Isoquinoline Derivatives | |

| Parameter | Value/Description |

| Statistical Method | Partial Least Squares (PLS) Regression mdpi.com |

| Common 3D-QSAR Methods | CoMFA, CoMSIA nih.gov |

| Validation Metrics | R², q² (or Qcv²), R²test nih.govmdpi.comnih.gov |

| Example R² value | 0.938 (for a CoMFA model of pyrimido-isoquinolin-quinones) nih.gov |

| Example q² value | 0.660 (for a CoMFA model of pyrimido-isoquinolin-quinones) nih.gov |

Ligand-Based and Structure-Based Design Principles for Isoquinoline Scaffolds

Both ligand-based and structure-based design principles are employed in the discovery of novel drugs based on the isoquinoline scaffold.

Ligand-based drug design is utilized when the 3D structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that are known to bind to the target. Key methods include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) responsible for the biological activity of a set of active compounds.

3D-QSAR: As discussed previously, this method correlates the 3D properties of ligands with their activity. nih.gov

Molecular Similarity Analysis: This involves searching for new compounds that are structurally similar to known active molecules. fiveable.me

Ligand-based approaches have been instrumental in designing novel quinoline and isoquinoline derivatives with improved biological activities. mdpi.comfiveable.me By analyzing the structure-activity relationships of a series of compounds, researchers can identify key structural features that are either beneficial or detrimental to their activity, guiding the design of new, more potent analogs. mdpi.comresearchgate.net

Structure-based drug design , on the other hand, is employed when the 3D structure of the target protein is available. This approach involves:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. It helps in understanding the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic interactions.

De Novo Design: This involves designing a novel ligand from scratch or by modifying an existing one to fit perfectly into the binding site of the target protein.

The integration of both ligand-based and structure-based approaches often leads to more successful drug discovery campaigns. fiveable.me For instance, a pharmacophore model developed from known ligands can be used to guide the docking of new compounds into the active site of a protein. Similarly, SAR data from ligand-based studies can be combined with structural insights from co-crystal structures to optimize ligand-target interactions. fiveable.me

| Design Principle | Key Methods | Requirement |

| Ligand-Based Design | Pharmacophore Modeling, 3D-QSAR, Molecular Similarity Analysis nih.govfiveable.me | Knowledge of active ligands nih.gov |

| Structure-Based Design | Molecular Docking, De Novo Design | 3D structure of the biological target |

Exploration of Molecular and Cellular Biological Activities of 3 Isoquinolin 3 Yl Propanoic Acid and Its Analogues

Investigation of Enzyme-Ligand Interactions and Inhibition Mechanisms (in vitro, biochemical assays)

The structural motif of isoquinoline (B145761) and its derivatives has been identified as a key pharmacophore in the design of various enzyme inhibitors. Although specific studies on 3-(isoquinolin-3-yl)propanoic acid are not extensively documented, research on its analogues demonstrates significant potential for enzyme inhibition across different therapeutic areas.

Kinetic studies on analogues of this compound have revealed their potential as potent enzyme inhibitors. For instance, derivatives of the structurally related 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a key enzyme implicated in cancer and other diseases. nih.gov In one study, a series of 43 newly synthesized derivatives of 3-quinoline carboxylic acid were evaluated, with 22 compounds showing inhibitory activity against CK2 with IC50 values ranging from 0.65 to 18.2 μM. nih.gov The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov

Similarly, N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. nih.govacs.org Certain propanamide derivatives of this scaffold exhibited potent EGFR inhibition, with IC50 values in the nanomolar range, comparable to the established EGFR inhibitor Erlotinib. nih.gov For example, one of the most active compounds showed 97.0% EGFR inhibition with an IC50 value of 16.89 nM. nih.gov

Another class of related compounds, angular-substituted nih.govmdpi.comthiazino[3,4-a]isoquinolines, have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the management of type 2 diabetes. mdpi.com In vitro assays demonstrated that these compounds exhibit inhibitory activity against human DPP-IV. mdpi.com Molecular docking studies suggested that these inhibitors interact with key residues in the active site of the enzyme, such as Ser209, Arg358, and Phe357, through hydrogen bonding and π-π interactions. mdpi.com

| Compound Class | Target Enzyme | Key Findings |

| 3-Quinoline carboxylic acid derivatives | Protein kinase CK2 | 22 compounds with IC50 values from 0.65 to 18.2 μM. nih.gov |

| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives | EGFR | Potent inhibition with IC50 values in the nM range. nih.gov |

| Angular-substituted nih.govmdpi.comthiazino[3,4-a]isoquinolines | DPP-IV | In vitro inhibition of human DPP-IV. mdpi.com |

Molecular docking studies on derivatives of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids have been performed to elucidate their binding to enzymes like SIRT2 and EGFR. mdpi.com These in silico analyses help to visualize potential binding poses and key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the enzyme's active site. mdpi.com For example, docking studies of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives suggested interactions with conserved amino acid residues in both SIRT2 and EGFR. mdpi.com

Receptor Binding Profiling and Affinity Studies (in vitro, cell-free systems)

The isoquinoline framework is a common feature in ligands for various receptors. Although direct receptor binding data for this compound is scarce, studies on its analogues highlight the potential for this class of compounds to interact with specific receptor targets. For example, derivatives of 3-(2-aminocarbonylphenyl)propanoic acid have been synthesized and evaluated for their binding affinity to prostaglandin (B15479496) E (EP) receptors, specifically as antagonists of the EP3 receptor. This indicates that the propanoic acid side chain attached to a substituted phenyl ring, a structure with some similarity to the isoquinoline core, can be tailored for specific receptor interactions.

Modulation of Intracellular Signaling Pathways (mechanistic cellular studies)

Analogues of this compound have been shown to modulate key intracellular signaling pathways, which underlies their observed cellular effects, such as anticancer activity.

One notable example is the study of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, which has been shown to attenuate colon carcinogenesis. nih.gov Mechanistic studies revealed that this compound blocks the interleukin-6 (IL-6) mediated signaling pathway. nih.gov It was found to reduce the increased concentration of IL-6 and attenuate the overexpression of the downstream signaling components JAK2 and STAT3 at the mRNA level. nih.gov This demonstrates the potential of isoquinoline-3-carboxylic acid derivatives to interfere with critical cancer-promoting signaling cascades.

Furthermore, pyrrolo[2,1-a]isoquinolines, a class of compounds that can be biosynthetically derived from DOPA (2-amino-3-(3′,4′-dihydroxyphenyl)propanoic acid), are known to be potent topoisomerase inhibitors. nih.gov By inhibiting topoisomerases, these compounds interfere with DNA replication and repair, leading to cytotoxic effects in cancer cells. nih.gov This highlights another potential mechanism through which isoquinoline-based compounds can exert their biological effects.

| Analogue | Signaling Pathway | Key Findings |

| 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | IL-6/JAK2/STAT3 | Attenuates colon carcinogenesis by blocking this pathway. nih.gov |

| Pyrrolo[2,1-a]isoquinolines | Topoisomerase inhibition | Act as potent topoisomerase inhibitors, leading to cytotoxicity. nih.gov |

Applications as Biochemical Probes and Tool Compounds in Research

The inherent properties of the isoquinoline nucleus, particularly its fluorescence, make it an attractive scaffold for the development of biochemical probes and tool compounds for research purposes.

Several studies have highlighted the fluorescent properties of isoquinoline derivatives, suggesting their potential for use in developing imaging probes. mdpi.comnih.govnih.gov Isoquinoline-3-amine derivatives, for instance, have been noted for their fluorescent characteristics and are considered potential fluorophores. mdpi.com

Research into novel isoquinoline derivatives substituted at the 3-position has shown that these compounds can exhibit visible fluorescence. mdpi.comnih.gov The optical properties of these compounds, including their absorption and emission spectra, have been investigated. For example, a series of novel isoquinoline derivatives showed fluorescence with quantum yields that were influenced by the nature of the substituent at the 3-position. mdpi.com In one study, a highly functionalized 3-hydroxyisoquinoline (B109430) derivative exhibited intense blue fluorescence and was found to localize in the cell nuclei of the invertebrate Ciona intestinalis, suggesting its potential as a fluorescent dye for nuclear staining. nih.gov

The development of "boroisoquinolines," a new family of fluorophores based on the 1-methylidene-3,4-dihydroisoquinoline core, has also been reported. These compounds exhibit efficient fluorescence in the 400–600 nm range with large Stokes shifts, making them potentially suitable for labeling proteins and for use in fluorescence microscopy.

Chemical Genetics for Target Identification and Validation

Chemical genetics is a powerful tool in drug discovery for identifying and validating novel molecular targets. nih.gov This approach utilizes small molecules to perturb protein function and observe the resulting phenotype, thereby uncovering the protein's role in a biological pathway. nih.gov The process typically begins with a phenotypic screen to identify hit compounds that elicit a desired cellular response. nih.gov

Once a hit compound, such as an isoquinoline derivative, is identified, the subsequent challenge is to determine its molecular target. nih.gov A common strategy is chemical proteomics, which involves synthesizing a derivative of the hit compound with a linker for immobilization on a solid support, such as beads. unimib.it This chemical probe is then used to "fish" for its binding partners in cell lysates. unimib.it The captured proteins are subsequently identified using techniques like mass spectrometry. unimib.it

The success of this approach hinges on the ability to create a functionalized derivative that retains the biological activity of the parent compound. unimib.it This necessitates an understanding of the structure-activity relationship (SAR) to identify positions on the molecule where a linker can be attached without disrupting its interaction with the target protein. unimib.it

Table 1: Workflow for Target Identification via Chemical Genetics

| Step | Description | Key Considerations |

| 1. Phenotypic Screening | High-throughput screening of a compound library to identify molecules that produce a desired cellular phenotype. | The relevance of the cellular model to the disease of interest. |

| 2. Hit Validation | Confirmation of the activity of the hit compounds and elimination of false positives. | Potency, efficacy, and lack of non-specific toxicity. |

| 3. SAR Analysis | Synthesis and testing of analogues to understand the relationship between chemical structure and biological activity. | Identification of the pharmacophore and sites for linker attachment. |

| 4. Chemical Probe Synthesis | Chemical modification of the hit compound to incorporate a linker and a tag for affinity purification. | The linker should not interfere with the compound's binding to its target. |

| 5. Affinity Purification | Incubation of the immobilized probe with cell or tissue lysates to capture interacting proteins. | Optimization of binding and washing conditions to minimize non-specific binding. |

| 6. Protein Identification | Elution of bound proteins and identification using mass spectrometry. | Sensitive and accurate protein identification methods. |

| 7. Target Validation | Confirmation that the identified protein is the true target of the compound using genetic or biochemical methods. | Techniques include gene knockdown (siRNA), gene knockout (CRISPR), and in vitro binding assays. |

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization

SAR studies are crucial for optimizing the biological activity of lead compounds and understanding their interactions with molecular targets. For isoquinoline derivatives, SAR studies have revealed key structural features that influence their various biological activities.

For instance, in the context of antitumor activity, the substitution pattern on the isoquinoline ring system is critical. nih.gov Studies on naphthylisoquinoline alkaloids have shown that O-methylation in the naphthalene (B1677914) portion and the substitution pattern of the isoquinoline part play a significant role in their cytotoxic activities against pancreatic cancer cells. nih.gov

In the development of HER2-selective inhibitors for cancer therapy, the replacement of a quinoline (B57606) moiety with an isoquinoline core has been shown to enhance cellular activity and improve selectivity over EGFR. nih.govrsc.org Further modifications, such as the introduction of a morpholino group, have demonstrated greater potency in both kinase and cell-based assays compared to other substituents like piperidine (B6355638) or pyrrolidine. nih.gov

The antimicrobial activity of isoquinoline alkaloids is also heavily dependent on their structure. researchgate.net The presence of a quaternary nitrogen and a methylenedioxy group at specific positions (C-2 and C-3) has been found to be important for the antiviral, antibacterial, and antifungal activity of N-methyltetrahydroprotoberberine, protoberberine, and benzophenanthridine alkaloids. researchgate.net

Table 2: Structure-Activity Relationship of Isoquinoline Derivatives

| Biological Activity | Key Structural Features | Example Compound Class |

| Antitumor | O-methylation on naphthalene ring, substitution pattern on isoquinoline. nih.gov | Naphthylisoquinoline alkaloids |

| HER2 Inhibition | Isoquinoline core, terminal heteroatoms (e.g., morpholine). nih.gov | Isoquinoline-tethered quinazolines |

| Antimicrobial | Quaternary nitrogen, methylenedioxy group at C-2 and C-3. researchgate.net | Protoberberines, Benzophenanthridines |

| Antimalarial | Substitution at the 4-position of the isoquinoline ring. semanticscholar.org | Substituted isoquinolines |

Assessment of Antimicrobial Properties and Mechanisms (cellular/molecular level)

A significant number of isoquinoline alkaloids have demonstrated potent antimicrobial properties against a broad spectrum of pathogens, including multidrug-resistant bacteria. researchgate.netmdpi.com Their mechanisms of action are diverse and often multi-targeted, making them promising candidates for the development of new antimicrobial agents. nih.gov

One of the primary mechanisms of action is the disruption of the bacterial cell wall and membrane. nih.gov For example, some isoquinoline alkaloids can alter membrane permeability, leading to the leakage of essential cellular components and ultimately cell death. nih.gov Another key mechanism involves the inhibition of essential cellular processes such as DNA and protein synthesis. nih.gov Alkaloids like berberine (B55584) can interfere with bacterial cell division by inhibiting the FtsZ protein, a prokaryotic homolog of tubulin. frontiersin.org

Furthermore, certain isoquinoline alkaloids have been shown to inhibit bacterial efflux pumps. nih.gov Efflux pumps are membrane proteins that bacteria use to expel antibiotics, and their inhibition can restore the efficacy of existing drugs. Some isoquinoline derivatives also act by intercalating with bacterial DNA, thereby preventing replication and transcription. researchgate.net

A new class of alkynyl isoquinolines has shown strong bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These compounds were found to perturb the cell wall and nucleic acid biosynthesis in S. aureus. mdpi.com

Table 3: Antimicrobial Mechanisms of Isoquinoline Alkaloids

| Mechanism of Action | Description | Example Alkaloid(s) |

| Cell Wall/Membrane Disruption | Increased membrane permeability, leading to leakage of cellular contents. nih.gov | Berberine, Sanguinarine (B192314) |

| Inhibition of Nucleic Acid Synthesis | Intercalation into DNA, inhibition of enzymes like dihydrofolate reductase. nih.govfrontiersin.org | Berberine, Pergularinine |

| Inhibition of Protein Synthesis | Interference with ribosome function or protein folding. nih.gov | Not specified |

| Inhibition of Cell Division | Targeting of essential cell division proteins like FtsZ. frontiersin.org | Berberine |

| Efflux Pump Inhibition | Blocking the action of bacterial pumps that expel antibiotics. nih.gov | Not specified |

Investigation of Immunomodulatory Activities (in vitro cell models)

Several isoquinoline alkaloids have been shown to possess significant immunomodulatory effects in in vitro cell models, primarily through the modulation of inflammatory signaling pathways. nih.gov These compounds can interfere with key pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. nih.govnih.gov

Berberine, a well-studied isoquinoline alkaloid, has demonstrated substantial immunomodulatory effects by inhibiting these signaling pathways. nih.gov This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-1β (IL-1β). nih.gov For example, berberine has been shown to exert immunosuppressive effects against Respiratory Syncytial Virus (RSV) by decreasing IL-6 levels. nih.gov

Other isoquinoline derivatives, such as tetrandrine, have also been shown to interfere with inflammatory signaling. nih.gov The ability of these compounds to modulate the immune response suggests their potential therapeutic application in inflammatory and autoimmune diseases. nih.gov

Table 4: Immunomodulatory Activities of Isoquinoline Derivatives in Vitro

| Compound | Cell Model | Pathway/Target | Effect |

| Berberine | Human thyroid carcinoma cells | MAPK, NF-κB, PI3-AKt nih.gov | Inhibition of inflammatory signaling |

| Berberine | Not specified | IL-6 nih.gov | Decreased production |

| Oxymatrine | Not specified | IL-1β nih.gov | Inhibition of production |

| Tetrandrine | Not specified | Inflammatory signaling pathways nih.gov | Interference with signaling |

Role in Biological Aggregation Processes (e.g., Amyloid-beta aggregation in vitro/cellular models)

The aggregation of proteins and peptides, such as amyloid-beta (Aβ), is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.govnih.gov Several isoquinoline alkaloids have been investigated for their ability to modulate the Aβ aggregation process in vitro. nih.govnih.gov

Interestingly, different isoquinoline alkaloids can have opposing effects on Aβ aggregation. nih.govnih.gov For example, sanguinarine and chelerythrine, which belong to the benzo[c]phenanthridine (B1199836) family of isoquinoline alkaloids, have been shown to inhibit the aggregation of Aβ1-42. nih.govnih.gov Sanguinarine appears to delay aggregation by inducing a helical conformation in the Aβ1-42 peptide. nih.govnih.gov

In contrast, coralyne, which has an isomeric berberine nucleus, has been found to promote the aggregation of Aβ1-42. nih.govnih.gov Molecular dynamics simulations suggest that coralyne increases the β-sheet content of Aβ1-42, which is a key step in the aggregation process. nih.govnih.gov These findings highlight the potential of the isoquinoline scaffold as a starting point for the development of therapeutic agents that can modulate protein aggregation in neurodegenerative diseases. nih.govnih.gov

Table 5: Effects of Isoquinoline Alkaloids on Amyloid-beta Aggregation in Vitro

| Compound | Effect on Aβ1-42 Aggregation | Proposed Mechanism |

| Sanguinarine | Inhibition nih.govnih.gov | Induces helical conformation in Aβ1-42. nih.govnih.gov |

| Chelerythrine | Inhibition nih.govnih.gov | The benzo[c]phenanthridine nucleus is directly involved in the inhibitory effect. nih.govnih.gov |

| Coralyne | Promotion nih.govnih.gov | Increases the β-sheet content of Aβ1-42. nih.govnih.gov |

Advanced Analytical and Characterization Methodologies in Research on 3 Isoquinolin 3 Yl Propanoic Acid

High-Resolution Mass Spectrometry for Structural Elucidation of Novel Derivatives

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel derivatives of 3-(isoquinolin-3-yl)propanoic acid. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation between isobaric compounds. Techniques such as LTQ-Orbitrap tandem mass spectrometry (MS/MS) are employed to study the collision-induced dissociation (CID) behavior of these molecules. nih.gov

The fragmentation patterns observed in HRMS are highly characteristic and provide deep structural insights. For instance, studies on structurally related isoquinoline-3-carboxamides have revealed unusual fragmentation pathways, including multiple reversible water adduct formations in the gas phase. nih.gov A key fragmentation might involve the loss of the propanoic acid side chain or specific cleavages within the isoquinoline (B145761) core. These distinct pathways, substantiated by analysis of stable isotope-labeled analogues, allow researchers to confirm the identity of synthetic derivatives and identify metabolites in complex biological matrices. nih.gov The precise mass data obtained is crucial for validating the successful synthesis of new chemical entities and for their subsequent screening in applications like drug discovery.

Table 1: Representative Mass Spectrometry Data for Carboxylic Acid Fragments

| Fragment Ion | m/z (mass-to-charge ratio) | Potential Origin | Reference |

|---|---|---|---|

| [CH₃CH₂COOH]⁺• | 74 | Molecular ion of propanoic acid | docbrown.info |

| [CH₃CH₂CO]⁺ | 57 | Loss of hydroxyl radical (•OH) | docbrown.info |

| [COOH]⁺ | 45 | Loss of ethyl radical (CH₃CH₂•) | docbrown.info |

| [CH₃CH₂]⁺ | 29 | Loss of carboxyl group (•COOH) | docbrown.info |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis (e.g., 2D, Solid-State NMR for materials)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural analysis of this compound and its analogues in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual atoms. For example, in related N-substituted 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, the methylene (B1212753) protons of the propanoic acid chain typically appear as distinct triplet signals in the ¹H NMR spectrum. nih.govacs.org

For more complex derivatives, two-dimensional (2D) NMR experiments are essential for unambiguous assignments. ntnu.edu These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the isoquinoline ring and along the propanoic acid chain.

HMQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the propanoic acid side chain to the correct position (C3) of the isoquinoline ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in conformational analysis. researchgate.net

Furthermore, Solid-State NMR (SSNMR) offers unique insights into the structure of this compound in materials, such as polymers or crystalline forms. nih.gov SSNMR can distinguish between different polymorphs, characterize host-guest interactions, and identify tautomeric forms present in the solid state, which might differ from those observed in solution. nih.govcolab.ws

Table 2: Typical ¹³C NMR Chemical Shifts for Propanoic Acid Moiety

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (Carboxyl) | ~178-180 | docbrown.info |

| CH₂ (alpha to COOH) | ~35-40 | docbrown.inforesearchgate.net |

| CH₃ (or C attached to ring) | ~9-10 (for CH₃) | docbrown.info |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of molecular structure, including the absolute configuration of chiral centers and the precise arrangement of molecules in a crystal lattice. mdpi.com For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction is a primary goal to confirm its three-dimensional structure. mdpi.com

The resulting crystal structure reveals detailed information on:

Bond lengths and angles: Confirming the connectivity and geometry of the isoquinoline ring and the propanoic acid side chain.

Intermolecular interactions: Identifying hydrogen bonds (e.g., involving the carboxylic acid group and the isoquinoline nitrogen), π-π stacking between aromatic rings, and other van der Waals forces that dictate the crystal packing. nih.gov

This information is invaluable for understanding the physicochemical properties of the solid material and for designing new derivatives with specific solid-state characteristics. It is also a critical tool in drug development for validating the structure of a target-bound ligand, providing a basis for structure-based drug design. mdpi.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC, SFC)

Chromatographic methods are the workhorse techniques for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose. taylorfrancis.com

A typical Reversed-Phase HPLC (RP-HPLC) method would be developed to separate the target compound from starting materials, reagents, and byproducts. researchgate.net Key parameters that are optimized include:

Stationary Phase: C18 columns are commonly used for separating isoquinoline alkaloids and related compounds. researchgate.net

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. The pH of the buffer is a critical parameter for controlling the retention of the ionizable carboxylic acid and the basic isoquinoline nitrogen. researchgate.net

Detection: A Diode-Array Detector (DAD) or UV detector is typically used, set to a wavelength where the isoquinoline chromophore absorbs strongly.

HPLC is used to determine the percentage purity of the final product and can be adapted for preparative scale to purify larger quantities. It is also used to monitor reaction kinetics by taking aliquots from a reaction mixture over time and quantifying the consumption of reactants and formation of products. nih.gov

Table 3: Common HPLC Parameters for Isoquinoline Alkaloid Analysis

| Parameter | Typical Condition/System | Reference |

|---|---|---|

| Column | Reversed-phase C18 or Polar RP | researchgate.netmdpi.com |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with buffer (e.g., ammonium (B1175870) formate) | researchgate.netresearchgate.net |

| Elution Mode | Gradient or Isocratic | researchgate.net |

| Detector | UV-DAD or LC-MS/MS | researchgate.netmdpi.com |

Surface-Enhanced Raman Spectroscopy (SERS) for Localization and Molecular Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive vibrational spectroscopy technique that can provide detailed molecular information, even at the single-molecule level. bg.ac.rsmdpi.com It overcomes the inherent weakness of standard Raman scattering by amplifying the signal of molecules adsorbed onto or near nanostructured metal surfaces (typically gold or silver). mdpi.comnih.gov

For this compound, SERS could be used for:

Trace-level Detection: Identifying the compound in very low concentrations, which is useful in environmental analysis or for detecting it in biological fluids. mdpi.com

Molecular Orientation Studies: The enhancement of specific vibrational modes can provide information about the molecule's orientation relative to the metal surface. For example, studies on propenoic acids show that enhancement of the carboxylate bands suggests the molecule binds to the surface through the acid group. researchgate.net This can reveal how the molecule interacts with surfaces.

Cellular Localization: By using SERS-active nanoparticles functionalized to target specific cellular compartments, it may be possible to track the localization of this compound or its derivatives within cells, providing valuable information on its mechanism of action.

The quantitative application of SERS is an active area of research, with calibration curves and the use of internal standards being explored to improve reproducibility. nih.govcapes.gov.br

Spectroscopic Methods for Mechanistic Insights (e.g., advanced IR, UV-Vis for reaction kinetics)

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide crucial information for both structural confirmation and mechanistic studies.

Infrared (IR) Spectroscopy: FT-IR is routinely used to confirm the presence of key functional groups. For this compound, characteristic absorption bands would include:

A broad O-H stretch from the carboxylic acid group.

A strong C=O stretch from the carbonyl of the acid.

C=N and C=C stretching vibrations from the isoquinoline ring system. mdpi.com

Advanced time-resolved IR techniques can be used to monitor reactions in real-time. copernicus.org By tracking the appearance and disappearance of specific vibrational bands corresponding to reactants, intermediates, and products, these methods can provide detailed kinetic data and help elucidate complex reaction mechanisms. copernicus.org

UV-Vis Spectroscopy: The isoquinoline ring system possesses a strong chromophore, making UV-Vis spectroscopy a useful tool. It can be used for quantitative analysis via the Beer-Lambert law and for studying interactions that cause a shift in the absorption spectrum (e.g., binding to proteins or metal ions). Changes in the UV-Vis spectrum over time can also be used to monitor reaction kinetics, particularly for reactions that involve a change in the conjugation of the aromatic system. researchgate.net

Emerging Research Directions and Advanced Applications in Chemical Science

3-(Isoquinolin-3-YL)propanoic Acid as a Modular Building Block for Complex Molecule Synthesis

The intrinsic structure of this compound makes it an exemplary modular building block in synthetic chemistry. The propanoic acid moiety provides a reactive handle for a variety of chemical transformations, such as amidation, esterification, and other coupling reactions. This allows for the systematic and controlled attachment of diverse chemical functionalities, enabling the construction of large and complex molecular architectures.

Furthermore, synthetic strategies have utilized vinyl-isoquinoline derivatives as precursors to generate complex heterocyclic systems like 3-vinyl-quinoxalin-2(1H)-one derivatives, which have been investigated as potential FGFR1 inhibitors for cancer therapy. nih.gov These examples highlight a broader principle: the isoquinoline-3-yl framework serves as a reliable foundation upon which complex molecules with tailored biological activities can be assembled.

| Compound Class | Core Scaffold | Application/Target | Source |

| MurA Enzyme Inhibitors | Isoquinoline-3-yl | Antibacterial Agents | uni-saarland.de |

| TrkA Kinase Inhibitors | Isoquinoline-3-yl-carboxamide | Pain, Cancer, Inflammation | google.com |

| FGFR1 Inhibitors | (E)-1-Dihydro-3-[2-(isoquinoline-3-yl) ethenyl]-quinoxalin-2-one | Anticancer Agents | nih.gov |

Integration into Supramolecular Chemistry and Self-Assembled Systems

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is well-suited for such applications. The flat, electron-rich surface of the isoquinoline (B145761) ring system can participate in π-π stacking interactions, which are fundamental forces in the self-assembly of aromatic molecules.

Concurrently, the carboxylic acid group of the propanoic acid chain is a classic functional group for forming strong and directional hydrogen bonds. The interplay between potential π-π stacking from the isoquinoline core and hydrogen bonding from the acid moiety could be exploited to design and construct ordered, self-assembled systems like liquid crystals, gels, or molecular networks. General studies on heterocyclic frameworks have noted that isoquinoline derivatives are valuable in developing structures for host-guest chemistry and broader supramolecular applications. mlsu.ac.in

Applications in Materials Science (e.g., optoelectronic, polymeric materials if applicable)

The photophysical properties inherent to the isoquinoline ring system make its derivatives attractive candidates for materials science, particularly in optoelectronics. A key example is the use of a 3-isoquinoline-3-yl derivative as a critical ligand in a platinum complex designed for organic light-emitting devices (OLEDs). google.com In this application, a ligand, 3-isoquinoline-3-yl-7,8,8-trimethyl-4,5,6,7-tetrahydro-2H-4,7-methano-indazole, was synthesized and used to create a platinum(II) complex. google.com Such organometallic complexes are often used as phosphorescent emitters in OLED displays, where the ligand structure is crucial for tuning the color, efficiency, and stability of the device. The isoquinoline moiety plays a direct role in the electronic properties of the complex, influencing its performance in the final device.

| Compound Name | Application | Role of Isoquinoline Derivative | Source |

| [Pt(3-iqdz)(pic)] | Organic Light-Emitting Device (OLED) | Ligand in a phosphorescent platinum complex | google.com |

Development of Novel Catalytic Ligands and Organocatalysts

The structural elements of this compound provide key features for its use in catalysis. The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This allows it to act as a ligand in the formation of organometallic catalysts. The aforementioned platinum complex for OLEDs, where a 3-isoquinoline-3-yl derivative coordinates to a platinum center, is a direct example of its role as a ligand. google.com

By coordinating with various transition metals (e.g., palladium, rhodium, copper), it is conceivable to develop novel catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric synthesis. The propanoic acid group could also play a role, either by providing a secondary binding site to create a bidentate ligand or by being modified to tune the steric and electronic properties of the resulting catalyst.

Contribution to Chemical Space Exploration and Diversification

In modern drug discovery and materials science, exploring a vast and diverse "chemical space" is essential for identifying novel compounds with desired properties. This compound is an ideal scaffold for creating diverse molecular libraries. Its structure combines a "privileged" heterocyclic core (the isoquinoline) with a functional handle (the propanoic acid).

Chemists can use the propanoic acid group as a point of diversification, reacting it with a wide array of amines, alcohols, or other nucleophiles to generate a library of amides, esters, and other derivatives. This strategy allows for the systematic modification of one part of the molecule while keeping the core isoquinoline structure constant. This approach was employed in the development of potential FGFR1 inhibitors and MurA enzyme inhibitors, where variations of the structure were synthesized to optimize biological activity. uni-saarland.denih.gov This systematic exploration enables a deeper understanding of structure-activity relationships (SAR) and accelerates the discovery of new lead compounds.

Advanced Chemical Biology Probes for Unraveling Biological Processes

Chemical biology probes are small molecules designed to interact with and report on specific biological targets, such as proteins or enzymes, within a living system. The isoquinoline scaffold has proven to be a highly effective core for such probes, particularly in neuroscience.

Derivatives of isoquinoline are being developed as imaging agents for positron emission tomography (PET), a powerful technique for visualizing molecular processes in the brain. scirp.orgresearchgate.net For example, MK-6240, a pyridine (B92270) isoquinoline compound, is undergoing clinical trials as a PET tracer that binds selectively to tau protein tangles, which are a hallmark of Alzheimer's disease. scirp.orgresearchgate.net Another research compound, N-(5-fluoro-2-methoxyphenyl)-5-(isoquinoline-3-yl)thiazol-2-amine, has also been identified in the context of developing new chemical probes. scirp.orgresearchgate.net

These examples strongly suggest that this compound could serve as a precursor for novel chemical biology probes. The propanoic acid handle could be used to attach a reporter group, such as a fluorophore for fluorescence microscopy or a radioisotope like fluorine-18 (B77423) for PET imaging, to create advanced tools for studying disease mechanisms.

| Probe/Derivative | Target/Application | Imaging Technique | Source |

| MK-6240 | Tau protein aggregates | Positron Emission Tomography (PET) | scirp.orgresearchgate.net |

| N-(5-fluoro-2-methoxyphenyl)-5-(isoquinoline-3-yl)thiazol-2-amine | Chemical Probe Development | Not specified | scirp.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Isoquinolin-3-YL)propanoic acid with high purity?